

# ENaC Inhibitors in Clinical Development: A Comparative Analysis Featuring Idrevloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Idrevloride*

Cat. No.: *B10860355*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The epithelial sodium channel (ENaC) has long been a therapeutic target of interest for diseases characterized by dehydrated airway mucus, such as cystic fibrosis (CF) and primary ciliary dyskinesia (PCD). Inhibition of ENaC is a mutation-agnostic approach aimed at increasing the airway surface liquid to improve mucociliary clearance.<sup>[1]</sup> This guide provides a meta-analysis of clinical trial outcomes for several ENaC inhibitors, with a focus on **Idrevloride** (also known as VX-371), and compares its performance with other agents that have been in clinical development.

## Comparative Analysis of Clinical Trial Outcomes

The following tables summarize the available quantitative data from clinical trials of key ENaC inhibitors.

Table 1: Comparison of ENaC Inhibitor Clinical Trial Designs and Efficacy Outcomes

| Feature                                        | Idrevloride<br>(VX-371)                                                                                            | BI 1265162                                     | SPX-101                                        | AZD5634                                     |
|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|------------------------------------------------|------------------------------------------------|---------------------------------------------|
| Trial Name                                     | CLEAN-PCD                                                                                                          | BALANCE-CF 1                                   | HOPE-1                                         | Phase Ib<br>(NCT02950805)                   |
| Indication                                     | Primary Ciliary<br>Dyskinesia<br>(PCD)                                                                             | Cystic Fibrosis<br>(CF)                        | Cystic Fibrosis<br>(CF)                        | Cystic Fibrosis<br>(CF)                     |
| Phase                                          | 2                                                                                                                  | 2                                              | 2                                              | 1b                                          |
| Number of<br>Patients                          | 123                                                                                                                | 52 (28 in initial<br>analysis)                 | 46 (first cohort)                              | 11                                          |
| Dosage                                         | 85 µg nebulized<br>twice daily                                                                                     | 20 µg, 50 µg,<br>100 µg, 200 µg<br>twice daily | 60 mg or 120 mg<br>twice daily                 | 600 µg single<br>dose                       |
| Treatment<br>Duration                          | 28 days                                                                                                            | 28 days                                        | 28 days                                        | Single dose                                 |
| Primary Efficacy<br>Endpoint                   | Absolute change<br>from baseline in<br>percent predicted<br>forced expiratory<br>volume in 1<br>second<br>(ppFEV1) | Absolute change<br>from baseline in<br>ppFEV1  | Absolute change<br>from baseline in<br>ppFEV1  | Change in<br>mucociliary<br>clearance (MCC) |
| ppFEV1 Change<br>vs.<br>Placebo/Compar<br>ator | +1.5 percentage<br>points (vs.<br>hypertonic saline<br>alone)[2]                                                   | +1.5% (200 µg<br>dose, final<br>analysis)[3]   | +5.2% (120mg<br>dose, placebo-<br>adjusted)[1] | Not assessed                                |
| Development<br>Status                          | Advancing to<br>Phase 3 for<br>PCD[4]                                                                              | Terminated[3]                                  | Discontinued[5]                                | No further<br>studies<br>planned[6]         |

Table 2: Comparative Safety and Tolerability of ENaC Inhibitors

| Adverse Event Profile  | Idrevloride (VX-371)                           | BI 1265162                                          | SPX-101                                                                                     | AZD5634                                                              |
|------------------------|------------------------------------------------|-----------------------------------------------------|---------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Common Adverse Events  | Cough, oropharyngeal pain, chest discomfort[2] | Not detailed in available results                   | Cough, sputum production[1]                                                                 | Well-tolerated in single-dose study[7]                               |
| Serious Adverse Events | Not specified in available results             | Not detailed in available results                   | 4 patient discontinuations due to exacerbations, breathlessness, or increased heart rate[5] | No serious adverse events reported in the single-dose CF study[7]    |
| Key Safety Notes       | Generally well-tolerated[8]                    | Safe and well-tolerated up to 200 µg twice daily[3] | No dose-limiting effect on serum potassium observed[5]                                      | Favorable safety profile in healthy subjects and patients with CF[7] |

## Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting clinical trial data. Below are summaries of the protocols for the key trials cited.

### Idrevloride (CLEAN-PCD Trial)

The CLEAN-PCD trial was a Phase 2, multinational, randomized, double-blind, placebo-controlled crossover study.[8] 123 patients with PCD aged 12 years or older were randomized to one of four treatment sequences involving twice-daily nebulized administration of:

- **Idrevloride** (85 µg) in hypertonic saline (4.2% NaCl)
- Hypertonic saline alone
- **Idrevloride** in hypotonic saline

- Placebo (hypotonic saline)

Each treatment period lasted 28 days, separated by a 28-day washout period.[\[2\]](#) The primary endpoint was the absolute change from baseline in ppFEV1.[\[2\]](#)

## **BI 1265162 (BALANCE-CF 1 Trial)**

This was a Phase II, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial in patients with CF aged 12 years and older. The study evaluated four dose levels of BI 1265162 (20, 50, 100, and 200 µg) administered twice daily via the Respimat® Soft Mist™ Inhaler for 4 weeks, as an add-on to standard CF therapies. An interim futility analysis was planned and conducted.[\[9\]](#)

## **SPX-101 (HOPE-1 Trial)**

The HOPE-1 trial was an exploratory, randomized, placebo-controlled, 28-day Phase 2 study in adult CF patients, independent of their CFTR mutation.[\[1\]](#) The first cohort compared a low dose (60mg) and a high dose (120mg) of nebulized SPX-101 to placebo.[\[1\]](#) The primary efficacy endpoint was the absolute change from baseline in ppFEV1 after 28 days of treatment.[\[1\]](#)

## **AZD5634 (Phase Ib Trial)**

This was a Phase Ib, randomized, double-blind, placebo-controlled, single-dose, 2-way crossover study in 11 patients with CF.[\[7\]](#) The trial assessed the effects of a single 600 µg inhaled dose of AZD5634 on mucociliary clearance (MCC), pharmacokinetics, safety, and tolerability.[\[7\]](#)[\[10\]](#) Nasal potential difference was used as a biomarker for target engagement.[\[7\]](#)

## **Visualizing the Mechanisms**

To better understand the biological context and experimental processes, the following diagrams are provided.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biphasic regulation of CFTR expression by ENaC in epithelial cells: The involvement of Ca<sup>2+</sup>-modulated cAMP production [frontiersin.org]
- 3. Biphasic regulation of CFTR expression by ENaC in epithelial cells: The involvement of Ca<sup>2+</sup>-modulated cAMP production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENaC activation by proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecfs.eu [ecfs.eu]
- 7. AZD5634, an inhaled ENaC inhibitor, in healthy subjects and patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of endogenous ENaC functional expression by CFTR and ΔF508-CFTR in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ENaC Inhibitors in Clinical Development: A Comparative Analysis Featuring Idrevloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860355#meta-analysis-of-clinical-trial-outcomes-for-enac-inhibitors-including-idrevloride]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)